molecular formula C12H17BFNO3 B13463107 2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13463107
M. Wt: 253.08 g/mol
InChI Key: ZWWNYJFZISEBCC-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its unique structure, which includes a fluorine atom, a methoxy group, and a boronic ester moiety. These functional groups contribute to its reactivity and versatility in various chemical reactions, making it a useful intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s reactivity and stability by increasing the electron density on the pyridine ring .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17BFNO3

Molecular Weight

253.08 g/mol

IUPAC Name

2-fluoro-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)9-8(16-5)6-7-15-10(9)14/h6-7H,1-5H3

InChI Key

ZWWNYJFZISEBCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)OC

Origin of Product

United States

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